

Introduction: Unveiling a Key Heterocyclic Building Block

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Compound of Interest

Compound Name: 3-Ethyl-2-methylpyridine

Cat. No.: B3422996

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3-Ethyl-2-methylpyridine is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis. As a member of the pyridine family, it is an aromatic heterocyclic compound whose core structure is a foundational element in numerous biologically active molecules, including vitamins and pharmaceuticals.^{[1][2]} Its specific arrangement of ethyl and methyl groups on the pyridine ring imparts distinct physical and chemical properties, making it a versatile precursor for creating more complex molecular architectures. This guide provides an in-depth overview of **3-Ethyl-2-methylpyridine**, tailored for researchers, chemists, and drug development professionals who require a comprehensive understanding of its properties, synthesis, and handling for laboratory and industrial applications.

Core Compound Identification

Precise identification is critical in research and development. **3-Ethyl-2-methylpyridine** is cataloged under several identifiers, with CAS Number 27987-10-6 being a primary reference point.^{[3][4][5]}

Identifier	Data	Source(s)
IUPAC Name	3-ethyl-2-methylpyridine	[6]
CAS Number	27987-10-6	[3][4][7]
Alternate CAS	14159-59-2	[6]
Molecular Formula	C ₈ H ₁₁ N	[4][6]
Molecular Weight	121.18 g/mol	[4][6]
Canonical SMILES	<chem>CCC1=C(N=CC=C1)C</chem>	[6]
InChIKey	ZZKDGABMFBCSRP-UHFFFAOYSA-N	[6]

Physicochemical and Spectroscopic Properties

Understanding the physical properties of a compound is paramount for designing experiments, purification protocols, and safe handling procedures. The properties of **3-Ethyl-2-methylpyridine** are summarized below. Its limited solubility in water is attributed to its hydrophobic ethyl and methyl side chains, while it is generally more soluble in polar organic solvents like alcohols.[8]

Property	Value	Source(s)
Boiling Point	178.6 °C at 760 mmHg	[4][7]
Density	0.919 g/cm ³	[4][7]
Flash Point	58.2 °C	[4]
Refractive Index	1.499	[4]
Polar Surface Area (PSA)	12.9 Å ²	[4][6]
XLogP3	1.952	[4]

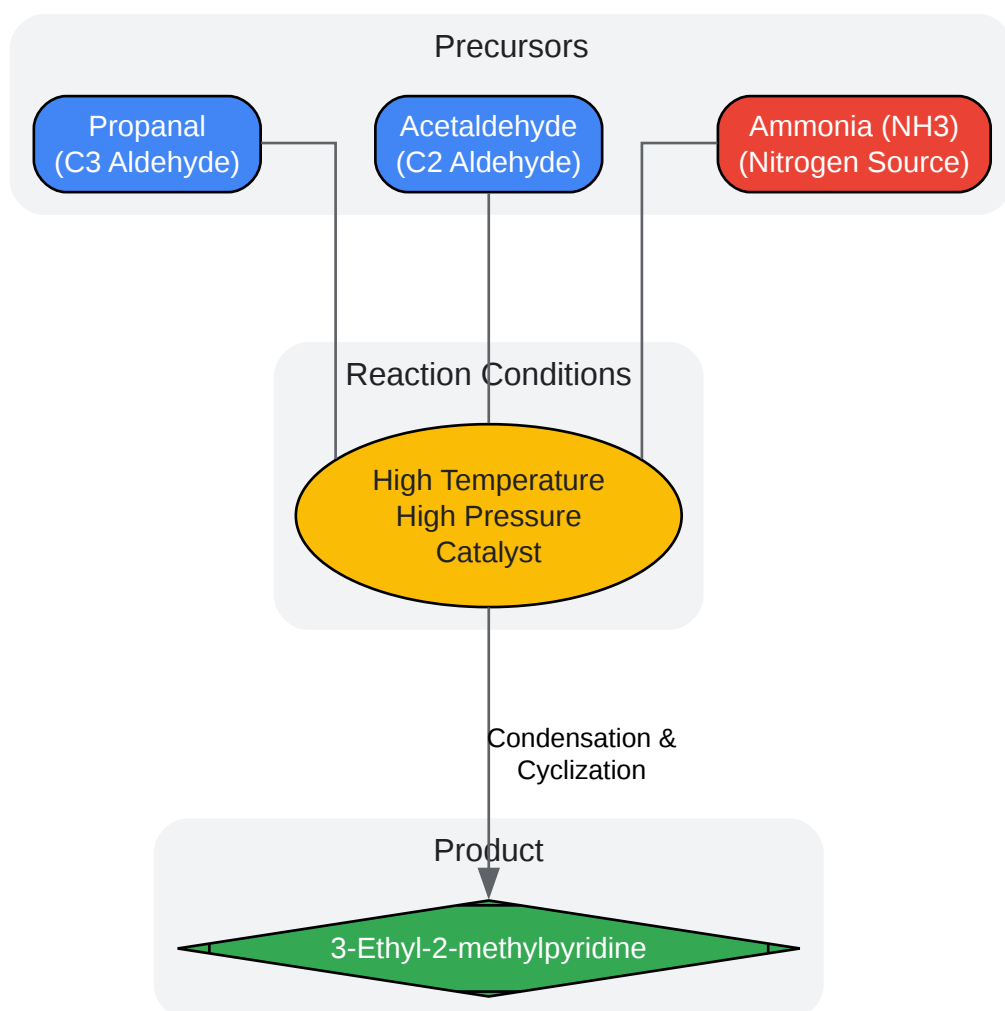
Synthesis and Reactivity

General Synthesis Pathway

Substituted pyridines like **3-Ethyl-2-methylpyridine** are commonly synthesized via condensation reactions. A prevalent industrial method involves reacting aldehydes or ketones with ammonia over a catalyst at elevated temperature and pressure.[9] This approach, a variation of the Chichibabin pyridine synthesis, efficiently constructs the pyridine ring from simple, acyclic precursors.

The synthesis of **3-Ethyl-2-methylpyridine** would conceptually involve the reaction of precursors that can provide the necessary carbon skeleton and nitrogen atom, such as a combination of propanal, acetaldehyde, and ammonia.

Conceptual Synthesis of 3-Ethyl-2-methylpyridine



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Caption: Conceptual workflow for the synthesis of **3-Ethyl-2-methylpyridine**.

Reactivity Profile

The reactivity of **3-Ethyl-2-methylpyridine** is governed by the pyridine ring and its alkyl substituents.

- **Pyridine Ring:** The nitrogen atom has a lone pair of electrons, making the compound basic and nucleophilic. It can react with acids to form pyridinium salts.
- **Alkyl Side-Chains:** The ethyl and methyl groups can undergo oxidation. The oxidation of the methyl group, in particular, is a key reaction for producing valuable derivatives. For example, the oxidation of related alkylpyridines is a primary industrial route to produce pyridinecarboxylic acids, such as nicotinic acid (Vitamin B3).^{[9][10]}

Applications in Research and Drug Development

The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.^[1] **3-Ethyl-2-methylpyridine** serves as a crucial starting material in this domain.

- **Precursor to Nicotinic Acid (Vitamin B3):** The most significant application of alkylpyridines is in the synthesis of nicotinic acid and its amide, nicotinamide.^{[10][11]} These compounds are essential human nutrients (Vitamin B3) involved in the biosynthesis of coenzymes NAD and NADP, which are vital for metabolism and DNA repair.^[10] The industrial synthesis often involves the oxidation of an alkylpyridine.
- **Building Block in Organic Synthesis:** It is used as a foundational building block for synthesizing more complex molecules.^[8] Its derivatives are explored in the development of agrochemicals, pharmaceuticals, and dyes.^[8] The pyridine nucleus is a key component in drugs for various therapeutic areas, including tuberculosis treatment (e.g., isoniazid).^[1]

Safety, Handling, and Storage

While a specific, comprehensive safety dataset for **3-Ethyl-2-methylpyridine** is limited, data from analogous substituted pyridines provide a strong basis for safe handling protocols.^[3] Related compounds like 5-ethyl-2-methylpyridine and 3-methylpyridine are classified as flammable liquids that can be harmful if swallowed, toxic in contact with skin, and may cause severe skin burns and eye damage.^{[12][13]}

Hazard Summary (Based on Analogs)

- **Flammability:** Combustible liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[14]
- **Toxicity:** Harmful if swallowed and can be toxic if inhaled or absorbed through the skin.[12]
- **Corrosivity:** May cause severe skin burns and serious eye damage.[12]
- **Incompatible Materials:** Strong acids, acid chlorides, and strong bases.[12]

Recommended Handling Protocol

- **Engineering Controls:** Handle the product only within a certified chemical fume hood or a closed system with appropriate exhaust ventilation to minimize inhalation exposure.[12] Ensure an eyewash station and safety shower are readily accessible.[13]
- **Personal Protective Equipment (PPE):**
 - **Eye/Face Protection:** Wear tightly fitting safety goggles and a face shield.[3]
 - **Skin Protection:** Wear impervious gloves (e.g., nitrile rubber) and flame-retardant antistatic protective clothing.
 - **Respiratory Protection:** If exposure limits are likely to be exceeded, use a full-face respirator with an appropriate organic vapor cartridge (e.g., type ABEK).[3]
- **Storage:** Store in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[12] Keep containers tightly closed and away from incompatible substances.[12][13]
- **Spill Management:** In case of a spill, evacuate the area. Remove all sources of ignition.[13] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[12] Do not allow the product to enter drains.

Experimental Protocol: Oxidation to Pyridine-2,3-dicarboxylic acid

This protocol describes a conceptual laboratory-scale oxidation of **3-Ethyl-2-methylpyridine**, a key step towards synthesizing nicotinic acid derivatives. The reaction oxidizes both alkyl side chains.

Objective: To synthesize pyridine-2,3-dicarboxylic acid via oxidation of **3-Ethyl-2-methylpyridine**.

Materials:

- **3-Ethyl-2-methylpyridine**
- Potassium permanganate (KMnO_4)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl), concentrated
- Distilled water
- Round-bottom flask with reflux condenser
- Heating mantle with magnetic stirrer
- Buchner funnel and filter paper
- pH paper or pH meter

Procedure:

- **Reaction Setup:** In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10 g of sodium hydroxide in 200 mL of distilled water.
- **Addition of Reactant:** Add 12.1 g (0.1 mol) of **3-Ethyl-2-methylpyridine** to the flask. Stir the mixture to create a suspension.
- **Oxidant Addition:** While stirring vigorously, slowly and portion-wise add 47.4 g (0.3 mol) of potassium permanganate. Causality Note: The addition must be slow to control the exothermic reaction.

- **Reflux:** Once the addition is complete, heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours. Causality Note: The elevated temperature is necessary to drive the oxidation of the stable alkyl groups to completion.
- **Quenching and Filtration:** Cool the reaction mixture to room temperature. Filter the mixture through a Buchner funnel to remove the manganese dioxide (MnO_2) precipitate. Wash the precipitate with a small amount of hot water to recover any adsorbed product.
- **Acidification and Precipitation:** Combine the filtrate and washings. Cool the solution in an ice bath. Slowly add concentrated hydrochloric acid while stirring until the pH reaches approximately 3-4. Causality Note: The dicarboxylic acid product is soluble as its carboxylate salt in basic solution and precipitates upon acidification.
- **Isolation and Drying:** A white precipitate of pyridine-2,3-dicarboxylic acid will form. Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.
- **Characterization:** Determine the yield and characterize the product using techniques such as melting point determination and NMR spectroscopy.

Conclusion

3-Ethyl-2-methylpyridine stands as a compound of significant utility in synthetic chemistry. Its straightforward synthesis from basic precursors and its role as a key intermediate for high-value chemicals, most notably nicotinic acid, underscore its importance. For professionals in drug discovery and materials science, a thorough understanding of its properties, reactivity, and safe handling is essential for leveraging its potential as a versatile molecular building block.

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